

Synthesis of Ethyl 1-methyl-4-oxocyclohexanecarboxylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 1-methyl-4-oxocyclohexanecarboxylate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **Ethyl 1-methyl-4-oxocyclohexanecarboxylate**, a valuable intermediate in organic synthesis and drug discovery. This document details the primary synthetic routes, provides detailed experimental protocols, and presents key quantitative data in a clear, tabular format.

Introduction

Ethyl 1-methyl-4-oxocyclohexanecarboxylate is a cyclic β -keto ester that serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring a ketone and an ester functional group on a cyclohexane scaffold with a quaternary carbon center, allows for a variety of chemical transformations. This guide will focus on the most common and effective methods for its preparation.

Primary Synthetic Strategies

The synthesis of **Ethyl 1-methyl-4-oxocyclohexanecarboxylate** is typically achieved through a two-step process:

- **Formation of the Cyclohexanone Ring:** The core cyclohexanone ring bearing the ester functionality is generally formed via an intramolecular condensation reaction, most notably the Dieckmann condensation.

- Alkylation: The introduction of the methyl group at the C1 position (alpha to both the ketone and the ester) is accomplished through the alkylation of the enolate of the precursor, Ethyl 4-oxocyclohexanecarboxylate.

An alternative, though less commonly detailed, approach involves a one-pot Dieckmann condensation of a suitably substituted pimelate ester.

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of **Ethyl 1-methyl-4-oxocyclohexanecarboxylate**.

Synthesis of Ethyl 4-oxocyclohexanecarboxylate (Precursor)

The precursor, Ethyl 4-oxocyclohexanecarboxylate, can be synthesized via the Dieckmann condensation of a diethyl heptanedioate (pimelate). The mechanism is analogous to the Claisen condensation.^{[1][2][3]}

Experimental Protocol:

A detailed procedure for a similar compound, methyl 4-oxocyclohexane-1-carboxylate, involves the decarboxylation of a tricarboxylate precursor.^[4] This method can be adapted for the ethyl ester.

- Reaction Setup: A solution of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (0.2 mole) is prepared in 240 ml of Dimethylformamide (DMF).^[4]
- Reagents: To this solution, sodium chloride (0.445 mole) and water (0.89 mole) are added under a nitrogen atmosphere.^[4]
- Reaction: The mixture is heated to reflux and maintained for 48 hours under nitrogen.^[4]
- Work-up: The reaction mixture is then concentrated to dryness under reduced pressure. The resulting residue is dissolved in water, and the crude product is extracted with dichloromethane (3 x 100 ml).^[4]

- Purification: The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated to yield a yellow oil. This crude product is then purified by vacuum distillation to obtain methyl 4-oxocyclohexane-1-carboxylate.[4]

Methylation of Ethyl 4-oxocyclohexanecarboxylate

The alkylation of the β -keto ester is a standard procedure that involves the formation of an enolate followed by reaction with an alkyl halide.[5][6]

Experimental Protocol:

- Enolate Formation: To a solution of Ethyl 4-oxocyclohexanecarboxylate in a dry, aprotic solvent such as tetrahydrofuran (THF), a strong base is added at low temperature (-78 °C) under an inert atmosphere. Sodium ethoxide is a commonly used base for this purpose.[7] For complete and irreversible enolate formation, a stronger base like lithium diisopropylamide (LDA) can be employed.
- Alkylation: Methyl iodide is then added to the solution containing the enolate. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford **Ethyl 1-methyl-4-oxocyclohexanecarboxylate**.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of **Ethyl 1-methyl-4-oxocyclohexanecarboxylate** and its precursor.

Reactant	Product	Reagents	Solvent	Temperature	Time	Yield	Reference
Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate	Methyl 4-oxocyclohexane-1-carboxylate	NaCl, H ₂ O	DMF	Reflux	48 h	Not Specified	[4]
Ethyl 4-oxocyclohexanecarboxylate	Ethyl 1-methyl-4-oxocyclohexanecarboxylate	1. NaOEt (or LDA) 2. CH ₃ I	THF	-78 °C to RT	Not Specified	Not Specified	General Procedure[5][6][7]

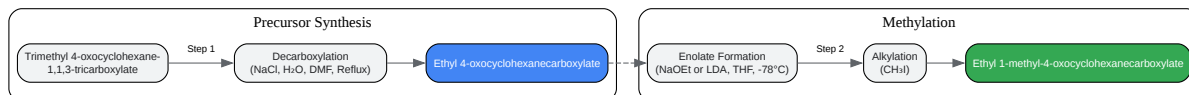
Table 1: Summary of Reaction Conditions and Yields

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Reference
Ethyl 4-oxocyclohexanecarboxylate	C ₉ H ₁₄ O ₃	170.21	-	
Methyl 4-oxocyclohexane-1-carboxylate	C ₈ H ₁₂ O ₃	156.18	82-108 @ 1.0 mmHg	[4]
Ethyl 1-methyl-4-oxocyclohexanecarboxylate	C ₁₀ H ₁₆ O ₃	184.23	-	[8]

Table 2: Physicochemical Properties of Key Compounds

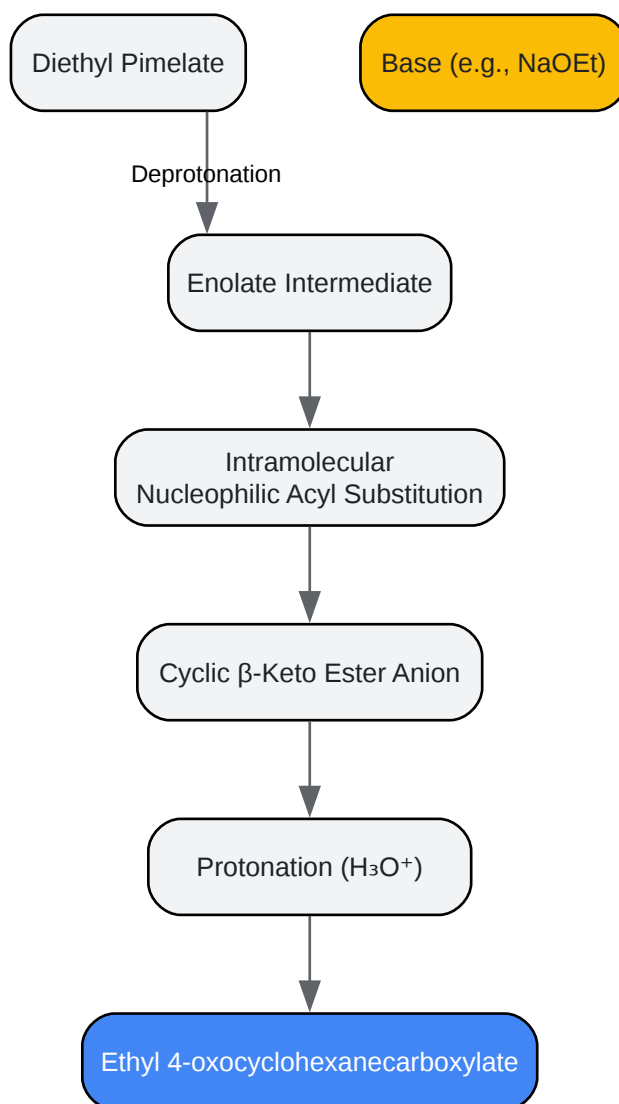
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Signaling Pathways and Experimental Workflows



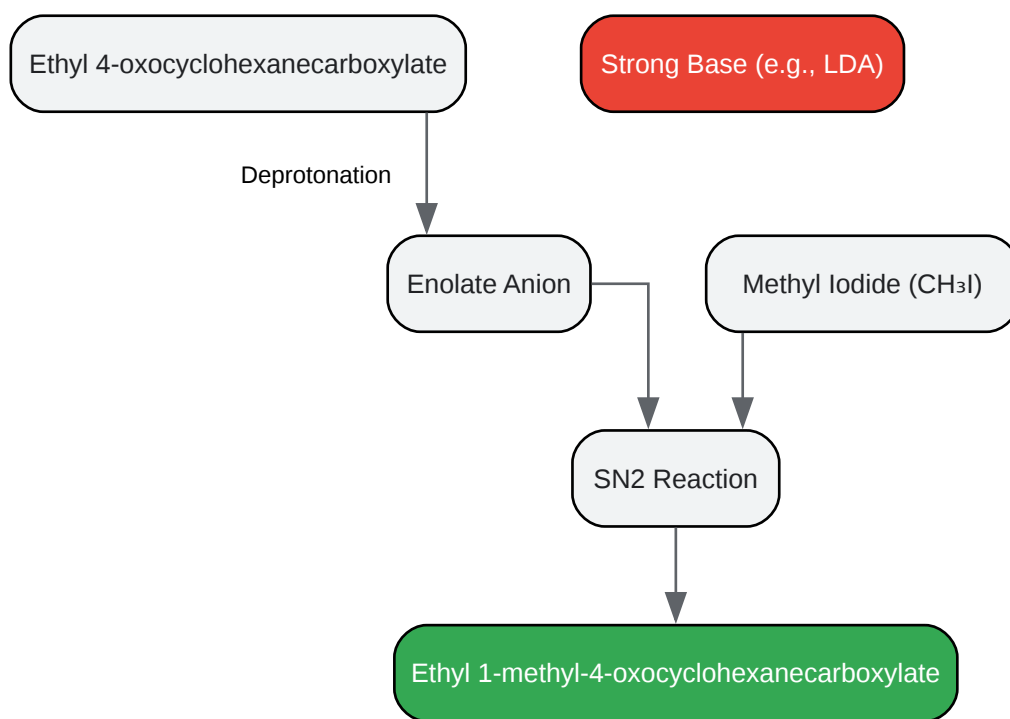
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Caption: Workflow for the synthesis of **Ethyl 1-methyl-4-oxocyclohexanecarboxylate**.



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Caption: Mechanism of the Dieckmann Condensation.



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Caption: Mechanism of the α -Methylation of Ethyl 4-oxocyclohexanecarboxylate.

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